3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy-
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Overview
Description
3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- is a silicon-based organic compound with the molecular formula C15H36O6Si2 It is characterized by the presence of silicon-oxygen bonds and ethoxy groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- typically involves the reaction of silicon-based precursors with ethoxy-containing reagents. One common method involves the use of 1,2-bis(triethoxysilyl)ethane under acidic conditions, leading to the formation of the desired compound through a series of condensation reactions . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is essential to achieve consistent product quality. Additionally, purification steps, such as distillation or chromatography, are employed to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of siloxane-based products.
Reduction: Reduction reactions may involve the conversion of ethoxy groups to hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of catalysts, such as transition metal complexes, and may be carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane polymers, while substitution reactions can produce a variety of functionalized silicon compounds.
Scientific Research Applications
3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, such as silicon-based polymers and composites, which have applications in electronics, coatings, and adhesives.
Chemistry: The compound serves as a precursor for the synthesis of other silicon-containing compounds and is used in studies of silicon-oxygen chemistry.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical implants due to its biocompatibility and unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and as a component in formulations for coatings, sealants, and adhesives.
Mechanism of Action
The mechanism by which 3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable silicon-based structures, which contribute to the compound’s properties. The ethoxy groups play a crucial role in facilitating these interactions by providing reactive sites for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: A precursor used in the synthesis of 3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy-.
1,3-Bis(triethoxysilyl)propane: Undergoes similar condensation reactions to form cyclic disilsesquioxanes.
1,4-Bis(triethoxysilyl)butane: Another compound that forms cyclic disilsesquioxanes under appropriate conditions.
Uniqueness
3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- is unique due to its specific molecular structure, which includes two silicon atoms bonded to ethoxy groups and oxygen atoms. This structure imparts distinct chemical properties, such as high reactivity and the ability to form stable silicon-oxygen networks. These properties make it valuable for various applications in materials science, chemistry, and industry.
Properties
CAS No. |
60021-86-5 |
---|---|
Molecular Formula |
C15H36O6Si2 |
Molecular Weight |
368.61 g/mol |
IUPAC Name |
triethoxy(3-triethoxysilylpropyl)silane |
InChI |
InChI=1S/C15H36O6Si2/c1-7-16-22(17-8-2,18-9-3)14-13-15-23(19-10-4,20-11-5)21-12-6/h7-15H2,1-6H3 |
InChI Key |
PYOKTQVLKOAHRM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
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